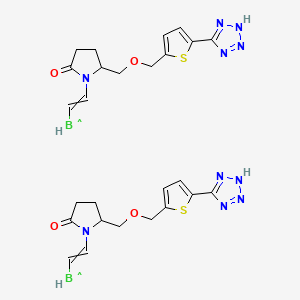
CID 168266352
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 168266352” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and allowed to react .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: In this reaction, the compound gains electrons, often in the presence of reducing agents.
Substitution: This involves the replacement of one functional group with another, typically under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction could produce a more reduced form with different functional groups.
Applications De Recherche Scientifique
The compound “CID 168266352” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “CID 168266352” include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks .
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of chemical properties, which may include specific reactivity patterns, stability under certain conditions, and potential applications in diverse fields. This uniqueness makes it a valuable compound for further research and development.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it an important subject of study in fields ranging from chemistry and biology to medicine and industry.
Propriétés
Numéro CAS |
25038-44-2 |
|---|---|
Formule moléculaire |
C26H30B2N10O4S2 |
Poids moléculaire |
632.3 g/mol |
InChI |
InChI=1S/2C13H15BN5O2S/c2*14-5-6-19-9(1-4-12(19)20)7-21-8-10-2-3-11(22-10)13-15-17-18-16-13/h2*2-3,5-6,9,14H,1,4,7-8H2,(H,15,16,17,18) |
Clé InChI |
AQLNVOJJLQOQEP-UHFFFAOYSA-N |
SMILES canonique |
[BH]C=CN1C(CCC1=O)COCC2=CC=C(S2)C3=NNN=N3.[BH]C=CN1C(CCC1=O)COCC2=CC=C(S2)C3=NNN=N3 |
Numéros CAS associés |
25038-44-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


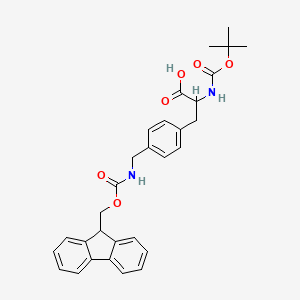
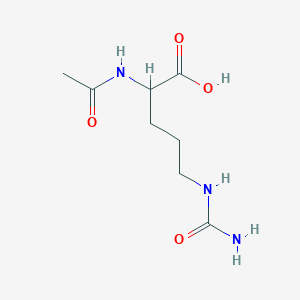
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)


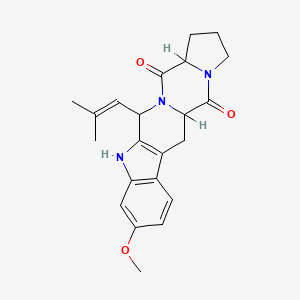
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)

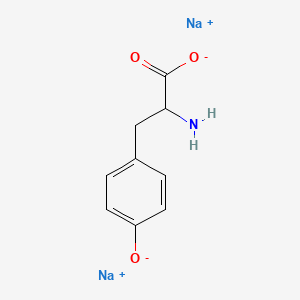


![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
